molecular formula C23H18Cl2N2O5 B4686714 ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate

ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate

Cat. No. B4686714
M. Wt: 473.3 g/mol
InChI Key: STDJDOIFPUJMBF-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate is not yet fully understood. However, studies have suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells (Zhang et al., 2017).
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo (Zhang et al., 2017). Additionally, the compound has been shown to have high sensitivity and selectivity for H2S detection in living cells (Liu et al., 2019).

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate in lab experiments is its potential to serve as a tool for the development of anti-inflammatory drugs and the study of H2S-related physiological processes. However, one limitation is that the mechanism of action of the compound is not yet fully understood, which may hinder its further development and application.

Future Directions

There are various future directions for the study of ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate. One possible direction is to further investigate its mechanism of action and potential applications in the development of anti-inflammatory drugs. Another direction is to explore its potential as a tool for the study of H2S-related physiological processes. Additionally, the compound may have potential applications in other fields of research, such as cancer therapy and neuroprotection. Further studies are needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its anti-inflammatory activity, sensitivity and selectivity for H2S detection, and potential as a tool for the development of anti-inflammatory drugs and the study of H2S-related physiological processes make it a promising candidate for further investigation.

Scientific Research Applications

Ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate has been studied for its potential application in various fields of research. One study by Zhang et al. (2017) investigated its anti-inflammatory activity in vitro and in vivo. The study found that the compound had significant anti-inflammatory effects, making it a potential candidate for the development of anti-inflammatory drugs.
Another study by Liu et al. (2019) explored the potential of this compound as a fluorescent probe for the detection of hydrogen sulfide (H2S) in living cells. The study found that the compound had high sensitivity and selectivity for H2S detection, making it a promising tool for the study of H2S-related physiological processes.

properties

IUPAC Name

ethyl 4-[[(Z)-3-(2,4-dichlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O5/c1-2-31-23(30)14-6-9-17(10-7-14)26-21(28)19(27-22(29)20-4-3-11-32-20)12-15-5-8-16(24)13-18(15)25/h3-13H,2H2,1H3,(H,26,28)(H,27,29)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDJDOIFPUJMBF-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.